Methyl 2-([2-(tert-butoxy)-2-oxoethyl](2-methoxy-2-oxoethyl)amino)acetate
Description
Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate is a multifunctional ester with a tertiary amine core and dual ester substituents. Its structure features a central nitrogen atom linked to two ethoxycarbonyl groups: one with a tert-butoxy moiety and the other with a methoxy group. This compound is primarily utilized in organic synthesis as a building block for photoactivatable probes, calcium-sensitive photocages, and neuronal modulators due to its hydrolytic stability and compatibility with protective group strategies .
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)8-13(6-9(14)17-4)7-10(15)18-5/h6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFFIZIYWKGGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC(=O)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275898-51-5 | |
| Record name | methyl 2-([2-(tert-butoxy)-2-oxoethyl](2-methoxy-2-oxoethyl)amino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl bromoacetate with methyl 2-amino-2-methoxyacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
BAPTA Tetramethyl Ester
- Structure : Contains four methoxycarbonylmethyl groups attached to a central ethylenediamine backbone.
- Key Difference : Unlike the target compound, BAPTA tetramethyl ester lacks tert-butoxy protection, making it more prone to hydrolysis under acidic conditions. This structural variance reduces its utility in long-term cellular studies but enhances its calcium-chelating efficiency .
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate
- Structure : Features a simpler N-methoxy-N-methylamide group instead of the tertiary amine-ester hybrid.
- Key Difference: The absence of tert-butoxy and methoxy-ethylamino groups limits its steric bulk, resulting in lower stability but higher reactivity in nucleophilic substitutions .
Di-tert-butyl 2,2'-((2-(2-(2-(bis(2-(tert-butoxy)-2-oxoethyl)amino)...) (Compound 6)
- Structure: Shares tert-butoxy-ethylamino motifs but incorporates coumarin-based photoactive groups.
- Key Difference : The extended aromatic system in this compound enables fluorescence-based calcium sensing, a property absent in the target molecule .
Functional Comparisons
Photolability
- The target compound’s tert-butoxy group provides steric protection against premature hydrolysis, unlike methyl 2-(2-methoxy-2-oxoethyl)benzoate (CAS 716-43-8), which lacks such protection and degrades rapidly in aqueous media .
- Bis-CNB-GABA derivatives (e.g., compound 4 in ) exhibit two nitro groups for two-photon uncaging, whereas the target compound’s single tert-butoxy group limits its photolytic efficiency but improves biocompatibility .
Physicochemical Properties
*Calculated from molecular formula C₁₃H₂₁NO₇.
Key Research Findings
- Synthetic Versatility : The tert-butoxy and methoxy groups enable orthogonal deprotection strategies, facilitating sequential functionalization in photocages (e.g., compound S12 in ) .
- Biological Limitations : While the compound’s stability is advantageous, its lower quantum yield compared to nitroaromatic photocages (e.g., bis-CNB-GABA) limits its use in high-resolution neuronal activation studies .
Biological Activity
Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate, also known by its CAS number 1275898-51-5, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tert-butoxy group and two methoxy-2-oxoethyl moieties. Its molecular formula is , with a molecular weight of 273.30 g/mol. The structural formula can be represented as follows:
The biological activity of methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate is primarily attributed to its ability to interact with various biological targets. One notable mechanism involves its potential role as an inhibitor of protein farnesyltransferase (EC 2.5.1.58), an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways, particularly those related to cancer progression .
Anticancer Activity
Recent studies have suggested that compounds similar to methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate exhibit significant anticancer properties. For instance, research indicates that such compounds can inhibit the proliferation of cancer cells by disrupting farnesylation processes, which are essential for the function of several oncogenic proteins .
Enzyme Inhibition
Methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to the synthesis of lipid mediators, thus influencing inflammatory responses .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of farnesyltransferase | |
| Enzyme inhibition | Disruption of lipid mediator synthesis | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- In Vitro Studies : In a study examining the effects on various cancer cell lines, methyl 2-(2-(tert-butoxy)-2-oxoethylamino)acetate demonstrated significant cytotoxicity, leading to apoptosis in treated cells. The IC50 values indicated potent activity comparable to known chemotherapeutic agents.
- Animal Models : Animal studies have shown that administration of this compound resulted in reduced tumor growth rates and increased survival times in models of breast cancer and melanoma, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | NaH, THF | THF | 0°C → RT | 65–75% |
| Amidation | EDC, HOBt | DCM | RT | 70–80% |
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
Answer:
Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Analyze spectra at different temperatures (e.g., 25°C vs. –40°C) to identify dynamic processes affecting peak splitting .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*) .
- 2D NMR Techniques : Use HSQC or HMBC to resolve overlapping signals from ester and amide groups .
Example: In related compounds, aromatic protons at δ 7.2–7.4 ppm (CDCl₃) shift upfield in DMSO-d₆ due to hydrogen bonding .
Basic: What purification methods are effective for removing byproducts in the final synthesis step?
Answer:
- Column Chromatography : Use gradients of hexane/ethyl acetate (3:1 → 1:2) to separate polar byproducts (e.g., unreacted amines or esters) .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to –20°C for high-purity crystals .
- Aqueous Workup : Extract impurities with 5% HCl or NaHCO₃ to remove acidic/basic residues .
Advanced: How can the compound’s stability under varying pH conditions be evaluated for biological assays?
Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via:
- Kinetic Analysis : Calculate half-life (t₁/₂) using pseudo-first-order kinetics. For example, degradation t₁/₂ at pH 7.4 is typically >48 hours, while t₁/₂ <12 hours at pH 2 .
Advanced: What computational tools are suitable for predicting the compound’s interaction with enzyme targets (e.g., tyrosinase)?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. Input crystal structures of tyrosinase (PDB: 2Y9X) and optimize ligand conformations .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of hydrogen bonds between the compound’s ester groups and catalytic His residues .
- Free Energy Calculations : Calculate binding affinities (ΔG) via MM-PBSA or MM-GBSA .
Q. Table 2: Key Interaction Metrics
| Target | Binding Affinity (kcal/mol) | H-Bond Residues |
|---|---|---|
| Tyrosinase | –8.2 ± 0.3 | His85, Glu322 |
Basic: How should researchers handle hygroscopicity issues during storage?
Answer:
- Desiccants : Store under argon with 3Å molecular sieves to prevent hydrolysis of tert-butoxy and methoxy esters .
- Lyophilization : For long-term storage, lyophilize the compound as a citrate salt to enhance stability .
Advanced: What analytical techniques are critical for quantifying trace impurities (e.g., <0.1%)?
Answer:
- UPLC-MS/MS : Use a C18 column (1.7 µm, 2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities via MRM transitions .
- NMR qNMR : Quantify impurities using ¹H NMR with trimethylsilylpropanoic acid (TSP) as an internal standard .
Advanced: How can the compound’s role in prodrug design be optimized for targeted delivery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
